molecular formula C26H22N2O6S B12158427 5-(2,3-Dimethoxyphenyl)-1-(4,6-dimethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

5-(2,3-Dimethoxyphenyl)-1-(4,6-dimethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12158427
M. Wt: 490.5 g/mol
InChI Key: QGYZYLKERGBNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dimethoxyphenyl)-1-(4,6-dimethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound characterized by its unique structure, which includes a combination of aromatic rings, a benzothiazole moiety, and a pyrrolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethoxyphenyl)-1-(4,6-dimethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 4,6-dimethyl-2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Coupling with the Dimethoxyphenyl Group: The benzothiazole intermediate is then coupled with a 2,3-dimethoxyphenyl derivative through a palladium-catalyzed cross-coupling reaction.

    Incorporation of the Furylcarbonyl Group: The resulting intermediate is further reacted with a furan-2-carboxylic acid derivative under dehydrating conditions to introduce the furylcarbonyl group.

    Formation of the Pyrrolinone Core: Finally, the compound is cyclized to form the pyrrolinone core, often using a base-catalyzed intramolecular cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolinone ring, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, the compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-(2,3-Dimethoxyphenyl)-1-(4,6-dimethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-Dimethoxyphenyl)-1-(benzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one: Similar structure but lacks the dimethyl groups on the benzothiazole ring.

    5-(2,3-Dimethoxyphenyl)-1-(4,6-dimethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolidin-2-one: Similar structure but with a pyrrolidinone core instead of a pyrrolinone core.

Uniqueness

The uniqueness of 5-(2,3-Dimethoxyphenyl)-1-(4,6-dimethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one lies in its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H22N2O6S

Molecular Weight

490.5 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O6S/c1-13-11-14(2)20-18(12-13)35-26(27-20)28-21(15-7-5-8-17(32-3)24(15)33-4)19(23(30)25(28)31)22(29)16-9-6-10-34-16/h5-12,21,30H,1-4H3

InChI Key

QGYZYLKERGBNFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=C(C(=CC=C5)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.